

Comparative Analysis of 5-Methyldecane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyldecane

Cat. No.: B1670057

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Introduction: **5-Methyldecane** and its isomers, all sharing the molecular formula $C_{11}H_{24}$, are branched-chain alkanes that exhibit distinct physicochemical properties due to their varied structural arrangements. While seemingly simple, these structural nuances can significantly influence their behavior in various applications, from fuel and lubricant technology to their use as standards in analytical chemistry. This guide provides a comparative analysis of **5-Methyldecane** and a selection of its isomers, offering a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Tabular Comparison

The structural differences among isomers of **5-methyldecane** lead to variations in their physical properties. Generally, increased branching lowers the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Density also tends to decrease with increased branching. The following table summarizes key physicochemical data for **5-Methyldecane** and several of its isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm ³) | Refractive Index | Dynamic Viscosity (mPa·s) |
|--------------------|------------|---------------------------------|--------------------------|--------------------|------------------------------|------------------|---------------------------|
| n-Undecane | 629-41-4 | C ₁₁ H ₂₄ | 156.31 | 196 | 0.740 | 1.417 | 1.15 (at 20°C) |
| 5-Methyldecane | 13151-35-4 | C ₁₁ H ₂₄ | 156.31 | 186.1 | 0.742 | 1.4158 | - |
| 2-Methyldecane | 6975-98-0 | C ₁₁ H ₂₄ | 156.31 | 189.3 | - | - | -[1] |
| 3-Methyldecane | 13151-34-3 | C ₁₁ H ₂₄ | 156.31 | 189.1 | 0.742[2] | 1.417[2] | - |
| 4-Methyldecane | 2847-72-5 | C ₁₁ H ₂₄ | 156.31 | 187.4[3] | 0.7 (approx.) [3] | 1.417[3] | - |
| 2,6-Dimethyloctane | 2051-30-1 | C ₁₀ H ₂₂ | 142.29 | 158[4][5] | 0.73[4][5] | 1.41[4][5] | - |
| 2,7-Dimethyloctane | 1072-16-8 | C ₁₀ H ₂₂ | 142.28 | 160[3] | 0.724[3] | 1.4086[3] | - |
| 3,5-Dimethyloctane | 15869-93-9 | C ₁₀ H ₂₂ | 142.29 | 160[6] | 0.74[7] | 1.41[7] | - |
| 3,6-Dimethyloctane | 15869-94-0 | C ₁₀ H ₂₂ | 142.28 | 160.81[8] | 0.732[8] | 1.4115[8] | - |

Note: Some data points, particularly for viscosity of branched isomers, are not readily available in public literature and may require experimental determination.

Experimental Protocols for Characterization

Accurate characterization of **5-Methyldecane** and its isomers is crucial for their identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The following is a general protocol for the analysis of alkane isomers.

1. Sample Preparation:

- Accurately weigh a known amount of the alkane sample.
- Dissolve the sample in a high-purity volatile solvent such as hexane or pentane to a final concentration of approximately 1 mg/mL.
- If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
- Transfer the solution to a GC vial.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890N or equivalent.
- Mass Spectrometer: Agilent 5973N or equivalent.
- Column: A non-polar capillary column, such as a DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness), is typically used for alkane separation.
- Injection: 1 μ L of the sample is injected in splitless mode.

- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 10 °C/min.
 - Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-500.

3. Data Analysis:

- The retention time of each isomer is used for preliminary identification.
- The mass spectrum of each peak is compared to a reference library (e.g., NIST/Wiley) for confirmation.
- Fragmentation Pattern: Alkanes typically show a molecular ion peak (M⁺) and a series of fragment ions corresponding to the loss of alkyl groups. Branched alkanes often exhibit more intense fragmentation at the branching point, leading to characteristic fragment ions that aid in structural elucidation. For example, a prominent peak at m/z 57 (C₄H₉⁺) is often observed for butyl-containing fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the alkane sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Spectral Width: 0-10 ppm.
- ¹³C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Spectral Width: 0-150 ppm.

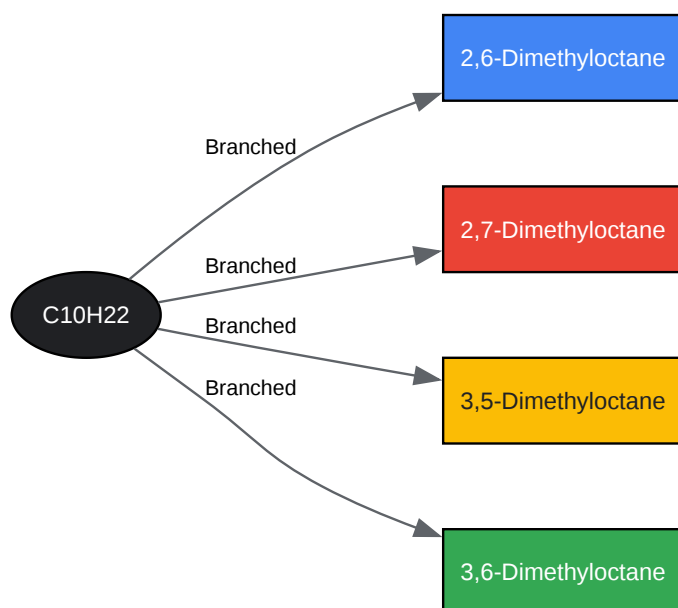
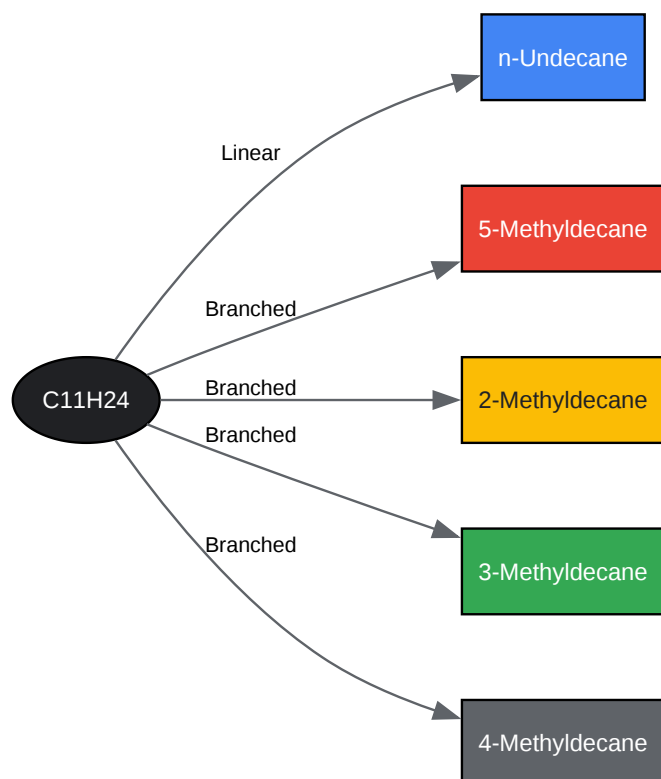
3. Spectral Interpretation:

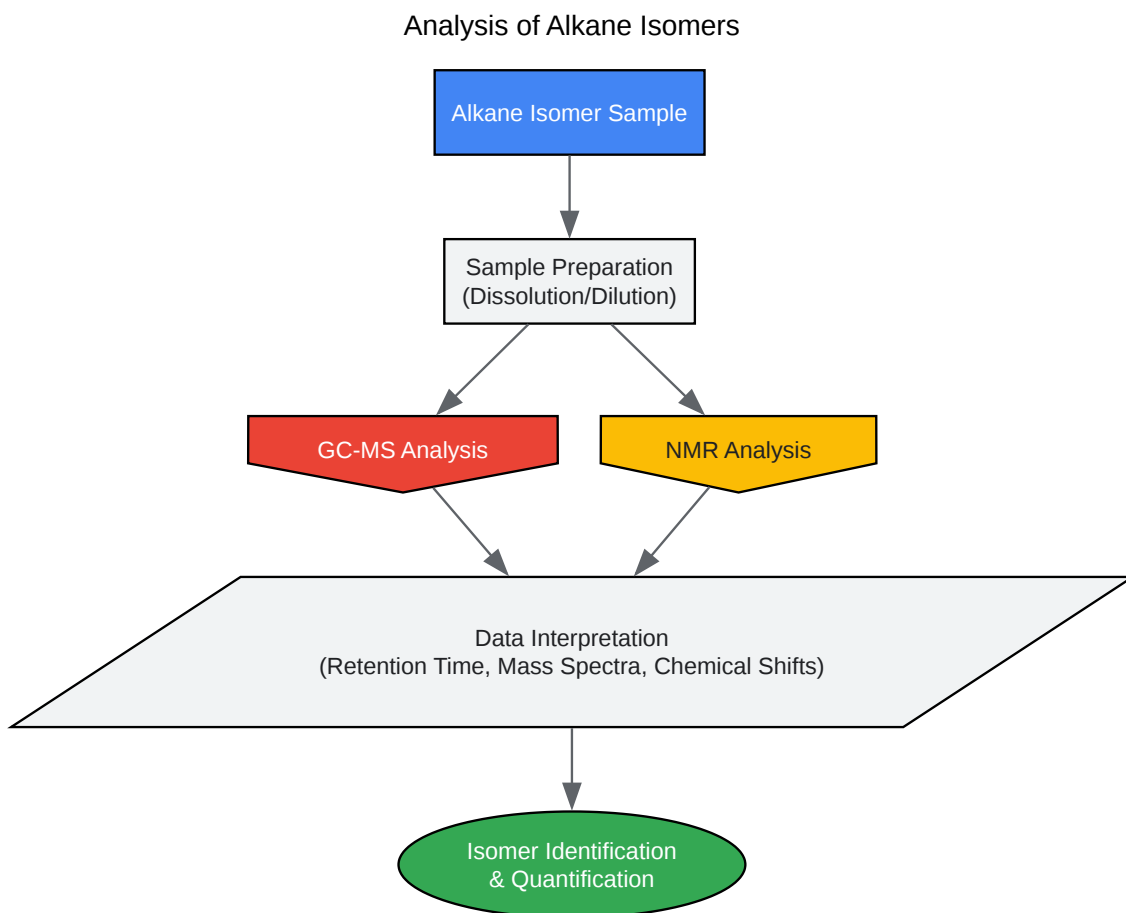
- ¹H NMR: The chemical shifts of protons in alkanes typically range from 0.8 to 1.7 ppm. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) provide information about neighboring protons.
- ¹³C NMR: The chemical shifts of carbon atoms in alkanes are found in the upfield region of the spectrum (typically 10-60 ppm). The number of unique carbon signals indicates the

symmetry of the molecule. The chemical shift is sensitive to the local electronic environment, allowing for the differentiation of methyl, methylene, and methine carbons.

Visualizing Structural Relationships and Analytical Workflow

The following diagrams illustrate the structural relationships between **5-Methyldecane** and its isomers, as well as a typical workflow for their analysis.

C₁₀H₂₂ Isomers (Decane Isomers)C₁₁H₂₄ Isomers



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- To cite this document: BenchChem. [Comparative Analysis of 5-Methyldecane and Its Isomers: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670057#comparative-analysis-of-5-methyldecane-and-its-isomers]

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